5-(Isoxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Isoxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both isoxazole and pyrrole rings. Heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 5-(Isoxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid, often involves metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . One common method involves the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes . Another approach is the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Industrial Production Methods
Industrial production methods for isoxazole derivatives typically focus on optimizing yield and purity while minimizing environmental impact. Microwave-assisted synthesis and catalyst-free methods have been explored to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
5-(Isoxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole or pyrrole rings.
Substitution: Substitution reactions can introduce new functional groups onto the compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups .
Scientific Research Applications
5-(Isoxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(Isoxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The pyrrole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Pyrrole: A five-membered ring with one nitrogen atom.
Thiazole: A five-membered ring with one sulfur and one nitrogen atom.
Oxadiazole: A five-membered ring with two nitrogen atoms and one oxygen atom
Uniqueness
5-(Isoxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to the combination of isoxazole and pyrrole rings in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H8N2O3 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
3-methyl-5-(1,2-oxazol-4-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-5-2-7(6-3-10-14-4-6)11-8(5)9(12)13/h2-4,11H,1H3,(H,12,13) |
InChI Key |
HRZGDVSBXMWIAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1)C2=CON=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.